molecular formula C10H9ClS B13760920 2-(2-Chloroethyl)benzo[b]thiophene CAS No. 7136-60-9

2-(2-Chloroethyl)benzo[b]thiophene

Cat. No.: B13760920
CAS No.: 7136-60-9
M. Wt: 196.70 g/mol
InChI Key: AKGPNMKNZKXGBY-UHFFFAOYSA-N
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Description

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its versatile pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities . 2-(2-Chloroethyl)benzo[b]thiophene is a halogenated derivative where a chloroethyl group (-CH₂CH₂Cl) is attached to the 2-position of the benzo[b]thiophene core. For instance, 3-iodobenzo[b]thiophenes are synthesized via iodine-mediated cyclization of alkynes and further diversified via palladium-catalyzed cross-coupling , a strategy adaptable to chloroethyl substitution.

Properties

CAS No.

7136-60-9

Molecular Formula

C10H9ClS

Molecular Weight

196.70 g/mol

IUPAC Name

2-(2-chloroethyl)-1-benzothiophene

InChI

InChI=1S/C10H9ClS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6H2

InChI Key

AKGPNMKNZKXGBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCCl

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Benzaldehyde Precursors and Thiol Cyclization

One prominent approach involves the use of 2-halobenzaldehydes as starting materials, which undergo nucleophilic substitution with thiol-containing reagents, followed by cyclization to form the benzo[b]thiophene ring system.

  • Stepwise Process Overview :

  • Reaction Conditions :

    • Solvents: Polar solvents such as methanol or dimethyl sulfoxide.
    • Temperature: Ambient to 60°C.
    • Bases: Potassium carbonate preferred.
    • Oxidants: Potassium periodate or catalytic copper with atmospheric oxygen.
  • Yield and Purity :

    • High yields reported, up to 94% for 2-acetylbenzo[b]thiophene.
    • Products obtained with high purity, often requiring minimal purification.
  • Mechanistic Insight :

    • Initial nucleophilic aromatic substitution of halogen by thiol.
    • Formation of disulfide intermediate facilitates ring closure.
    • Sequential addition of diketone and haloacetone promotes cyclization and functionalization at the 2-position.

This method is documented in a US patent (US5169961A), which emphasizes the use of inexpensive and chemically stable starting materials and provides a commercially attractive process for 2-acetylbenzo[b]thiophene and its derivatives.

One-Step Green Synthesis Using 2-Mercaptoacetone and Aryl Halides in Water

An alternative and more environmentally friendly method involves a one-step synthesis of 2-acetylbenzo[b]thiophene derivatives directly from aromatic halides and 2-mercaptoacetone in aqueous media.

  • Key Features :

    • Reaction of 2-chlorobenzaldehyde or substituted aryl halides with 2-mercaptoacetone in water.
    • Use of potassium carbonate as a base.
    • Heating at approximately 90°C for 2 hours.
    • Direct crystallization of the product from the reaction mixture due to low solubility in water, eliminating the need for extensive purification.
  • Advantages :

    • High isolated yields (typically >80%, e.g., 84% for 2-acetylbenzo[b]thiophene).
    • Avoids hazardous reagents such as butyllithium or aluminum chloride.
    • Simplified workup and purification.
    • Environmentally benign solvent system (water).
  • Mechanism :

    • Nucleophilic aromatic substitution of the halogen by the thiol group of 2-mercaptoacetone.
    • Intramolecular aldol-type cyclization followed by dehydration and rearomatization to form the benzo[b]thiophene core.
  • Scope :

    • Applicable to a variety of substituted aryl halides.
    • Can also be extended to synthesize 2-acetyl-3-aminobenzo[b]thiophenes using chlorobenzonitriles.

This method was reported in a peer-reviewed journal (Synlett, 2013) and represents a significant improvement in terms of green chemistry principles and operational simplicity.

Related Synthetic Procedures and Characterization

While the direct preparation of 2-(2-chloroethyl)benzo[b]thiophene is less frequently detailed explicitly, related intermediates such as 3-chlorobenzo[b]thiophene-2-carbonyl chloride have been synthesized via:

  • Refluxing cinnamic acid derivatives with thionyl chloride and pyridine in chlorobenzene.
  • Subsequent purification by recrystallization from hexane.

Characterization techniques commonly employed include:

  • Infrared spectroscopy (IR) using KBr pellets.
  • Proton nuclear magnetic resonance (^1H-NMR) spectroscopy in solvents like DMSO or CDCl3.
  • Mass spectrometry (LC-MS).

These characterization methods confirm the structure and purity of synthesized benzo[b]thiophene derivatives.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Solvent Temperature Yield (%) Notes Reference
1 2-Chlorobenzaldehyde + tert-butyl mercaptan Base (K2CO3), bromine (acidic), 2,4-pentanedione, chloroacetone Methanol/DMSO 25-60°C Up to 94 Multi-step, high purity, commercial scale
2 2-Chlorobenzaldehyde + 2-mercaptoacetone Base (K2CO3), water as solvent Water 90°C ~84 One-step, green, direct crystallization
3 Cinnamic acid derivatives Thionyl chloride, pyridine, chlorobenzene reflux Chlorobenzene Reflux (~110°C) Not specified For related benzothiophene intermediates

Concluding Remarks

The preparation of this compound and related 2-substituted benzo[b]thiophenes has been achieved through both classical multi-step synthetic routes involving halobenzaldehydes and thiols, as well as innovative one-step aqueous protocols using 2-mercaptoacetone. The latter offers a greener and more efficient alternative with excellent yields and simplified purification. Both methods are well-documented in patents and peer-reviewed literature, providing a robust foundation for further research and application development.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)benzo[b]thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chloroethyl group or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-(2-substituted)benzo[b]thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzo[b]thiophene or other reduced derivatives.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications of "2-(2-Chloroethyl)benzo[b]thiophene" along with comprehensive data tables and case studies, they do offer some insights into its uses, particularly in scientific research.

Synthesis of related compounds: 2-(1-chloroethyl)benzo[b]thiophene is obtained through the treatment of 2-(1-hydroxyethyl)benzo[b]thiophene by means of thionyl chloride .

Pharmaceutical Applications

  • Anti-inflammatory and anti-tumor agents Benzo[b]thiophenes, including derivatives like 2-(2-chloroethyl)-benzo[b]thiophene, have been investigated for their potential pharmaceutical applications, such as anti-inflammatory and anti-tumor agents .
  • Anti-staphylococcal agents Benzo[b]thiophene-based acylhydrazones have demonstrated potential as anti-staphylococcal agents . For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimum inhibitory concentration of 4 µg/mL against three strains of Staphylococcus aureus, including drug-resistant strains. It also exhibited no cytotoxicity on A549 cells, suggesting its suitability for further chemical diversification and understanding its mode of action .

HPAPI Production

  • 2-(2-chloroethyl) Benzo[b]thiophene is used in HPAPI (High Potency Active Pharmaceutical Ingredient) production with Occupational Exposure Limit (OEL) < 1 μg/m³. It requires a cleanroom environment, typically ranging from Class 100 to Class 100,000, and specialized reaction types within a cGMP (current Good Manufacturing Practice) workshop.

Chemical Functionalization

  • A method for C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been described, utilizing sodium hypochlorite pentahydrate as the chlorine source .
  • The regioselective β-arylation of benzo[b]thiophenes and thiophenes can be achieved at room temperature using aryl iodides as coupling partners . This method requires no prefunctionalization of starting materials and is insensitive to air and moisture .

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The chloroethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Benzo[b]thiophene Derivatives and Their Properties

Compound Substituent(s) Molecular Weight Key Properties/Applications Synthetic Method Reference
2-(2-Chloroethyl)benzo[b]thiophene -CH₂CH₂Cl at C2 212.72 (calc.) Alkylating agent, potential antitumor Halogenation or cross-coupling Extrapolated
2-(3',5'-Dichloro)benzo[b]thiophene -Cl at C3 and C5 243.11 Antipsychotic, antimicrobial Electrophilic substitution
2-Acetylbenzo[b]thiophene -COCH₃ at C2 190.24 Intermediate for bioactive compounds Condensation of 2-mercaptoacetone
2-(4-Fluorophenyl)benzo[b]thiophene -C₆H₄F at C2 230.29 Tubulin polymerization inhibition C-H activation or Suzuki coupling
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene -CH₂C₆H₃BrF at C2 345.27 Pharmaceutical intermediate (e.g., Ipragliflozin) Friedel-Crafts alkylation

Key Observations:

Halogen Type and Position :

  • Chloroethyl substitution introduces alkylating capability, distinct from aryl halogens (e.g., 2-(4-fluorophenyl) derivatives), which enhance binding to hydrophobic pockets in target proteins .
  • Dichloro derivatives (e.g., 2-(3',5'-dichloro)) exhibit broad-spectrum antimicrobial activity due to increased electrophilicity and membrane disruption .

Functional Group Impact :

  • Acetyl groups (-COCH₃) at C2 (e.g., 2-acetylbenzo[b]thiophene) enhance electron-withdrawing effects, stabilizing intermediates in further functionalization . In contrast, the chloroethyl group (-CH₂CH₂Cl) promotes nucleophilic substitution reactions, enabling DNA cross-linking in anticancer therapies .

Biological Activity :

  • 2-(4-Methoxyphenyl)benzo[b]thiophene derivatives mimic combretastatin A-4, inhibiting tubulin polymerization with IC₅₀ values < 1 μM . The chloroethyl variant’s mechanism likely differs, leveraging alkylation rather than direct tubulin binding.
  • N-Alkylated benzo[b]thiophene-2-carboxylates demonstrate antioxidant and anti-inflammatory effects, attributed to sulfur’s redox activity , whereas chloroethyl derivatives may prioritize cytotoxicity.

Pharmacological Performance

  • Alkylating vs. Aryl Halogens : Chloroethyl derivatives exhibit higher alkylating activity (e.g., DNA cross-linking) compared to inert aryl halogens, aligning with nitrosoureas’ alkylation-dependent antitumor efficacy .
  • Solubility and Bioavailability : Chloroethyl’s moderate lipophilicity (LogP ~2.8) balances membrane permeability and aqueous solubility, contrasting with highly lipophilic 2-(5-bromo-2-fluorobenzyl) derivatives (LogP ~4.2), which may limit systemic distribution .

Biological Activity

The compound 2-(2-Chloroethyl)benzo[b]thiophene is a member of the benzo[b]thiophene family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound features a chloroethyl substituent that enhances its reactivity and biological activity. The presence of the chloro group is significant as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC10_{10}H9_{9}ClS
Molecular Weight212.70 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain benzo[b]thiophene derivatives possess minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The structure-activity relationship suggests that modifications to the benzo[b]thiophene scaffold can enhance antibacterial efficacy.

Anticancer Activity

The anticancer potential of benzo[b]thiophene derivatives has also been explored. In vitro studies demonstrate that these compounds can inhibit the growth of various cancer cell lines. For example, compounds derived from benzo[b]thiophene exhibited low cytotoxicity against human alveolar basal epithelial cells (A549), indicating a favorable therapeutic index .

Case Study: Cytotoxicity Assay

A cytotoxicity assay using propidium iodide demonstrated that certain derivatives did not exhibit cytotoxic effects at concentrations significantly above their MICs, suggesting a selective action against bacterial cells rather than mammalian cells .

Cholinesterase Inhibition

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Compounds from this class have shown promising IC50_{50} values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives performing comparably to established inhibitors like galantamine .

Table 2: Biological Activities of Benzo[b]thiophene Derivatives

Activity TypeCompound ExampleMIC/IC50_{50} ValueReference
AntimicrobialII.b4 µg/mL
AnticancerVarious derivativesLow cytotoxicity
Cholinesterase Inhibition5f (AChE inhibitor)IC50_{50} = 62.10 μM

Q & A

Q. What are the established synthetic routes for 2-(2-Chloroethyl)benzo[b]thiophene, and how do reaction conditions influence yield?

Q. What are the primary reactivity patterns of the chloroethyl group in benzo[b]thiophene derivatives?

  • Methodological Answer : The 2-chloroethyl group undergoes:
  • Nucleophilic Substitution : Reacts with amines or thiols to form ethylenediamine or thioether linkages, useful in drug conjugates .
  • Elimination : Under basic conditions, β-elimination forms vinylbenzo[b]thiophene, a precursor for cross-coupling reactions .
  • Radical Reactions : Initiates polymerization or forms C-C bonds in photoredox catalysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 2-chloroethyl substituent on benzo[b]thiophene’s aromaticity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess:
  • Aromaticity : Nucleus-independent chemical shift (NICS) values quantify ring aromaticity (lower NICS = greater aromaticity). The chloroethyl group’s electron-withdrawing effect reduces aromaticity by ~10% versus unsubstituted benzo[b]thiophene .
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., sulfur atom) for targeted functionalization .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to distinguish cytotoxicity from specific antiproliferative effects .

  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) causes false-negative results .

  • Structural Analog Comparison : Compare with 2-(thiophen-2-yl)ethanamine to isolate the role of the chloroethyl group .

    • Data Table : Biological Activity Comparison
DerivativeIC₅₀ (µM) MCF-7IC₅₀ (µM) HeLaMetabolic t₁/₂ (min)Reference
2-(2-Chloroethyl)-B[b]T12.518.345
2-(Thiophen-2-yl)ethanamine>50>50>120

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution to C-3 or C-5 positions .
  • Protection/Deprotection : Protect the chloroethyl group with TMSCl before sulfonation or halogenation .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids for C-2 modifications .

Q. What analytical methods differentiate this compound from its synthetic by-products?

  • Methodological Answer :
  • HPLC-MS : Monitor for dihydrothiophene by-products (m/z +2 due to reduction) or sulfoxides (m/z +16) .
  • TLC with UV Quenching : By-products lacking conjugation (e.g., dihydro derivatives) do not fluoresce under 254 nm .
  • GC-MS Headspace Analysis : Detect volatile chlorinated side products (e.g., chloroethane) during synthesis .

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